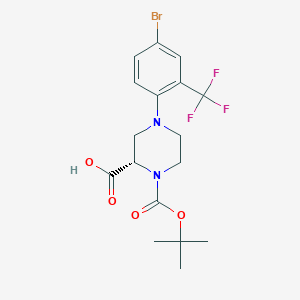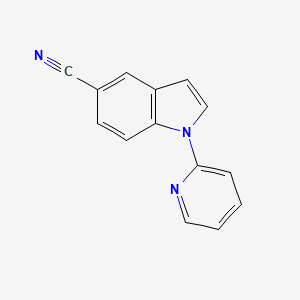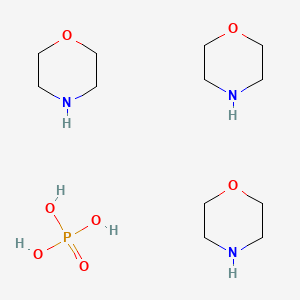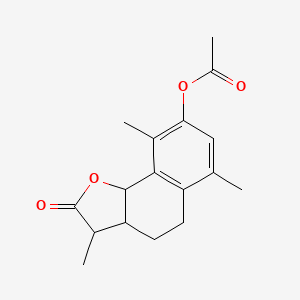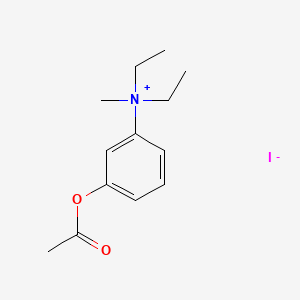
3-Acetoxyphenyldiethylmethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxyphenyldiethylmethylammonium iodide is a quaternary ammonium compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further bonded to a diethylmethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxyphenyldiethylmethylammonium iodide typically involves the following steps:
Acetylation: The phenol group of 3-hydroxyphenyl is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 3-acetoxyphenyl.
Quaternization: The 3-acetoxyphenyl compound is then reacted with diethylmethylamine and methyl iodide under reflux conditions to form the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetoxyphenyldiethylmethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding phenol.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of substituted quaternary ammonium salts.
Hydrolysis: Formation of 3-hydroxyphenyldiethylmethylammonium iodide.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetoxyphenyldiethylmethylammonium iodide has several scientific research applications, including:
Organic Synthesis: Used as a phase-transfer catalyst in various organic reactions.
Medicinal Chemistry: Investigated for its potential as an antimicrobial or antifungal agent.
Materials Science: Used in the preparation of ionic liquids and other advanced materials.
Biological Studies: Studied for its interactions with biological membranes and potential as a drug delivery agent.
Wirkmechanismus
The mechanism of action of 3-Acetoxyphenyldiethylmethylammonium iodide involves:
Interaction with Biological Membranes: The compound can interact with lipid bilayers, affecting membrane permeability and function.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites or altering their structure.
Ion Transport: The quaternary ammonium group can facilitate ion transport across membranes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylammonium iodide: Used in perovskite solar cells.
Methylammonium iodide: A precursor for halide perovskites in solar cells.
Echothiophate iodide: A cholinesterase inhibitor used in ophthalmic preparations.
Uniqueness
3-Acetoxyphenyldiethylmethylammonium iodide is unique due to its specific structure, which combines an acetoxy group with a quaternary ammonium ion. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in organic synthesis, medicinal chemistry, and materials science.
Eigenschaften
CAS-Nummer |
17579-39-4 |
|---|---|
Molekularformel |
C13H20INO2 |
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
(3-acetyloxyphenyl)-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-5-14(4,6-2)12-8-7-9-13(10-12)16-11(3)15;/h7-10H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CHYYNAHGXXLTHP-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)C1=CC(=CC=C1)OC(=O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)

